molecular formula C8H12N2O3 B14463969 Ethyl 5-amino-3-ethylisoxazole-4-carboxylate

Ethyl 5-amino-3-ethylisoxazole-4-carboxylate

Cat. No.: B14463969
M. Wt: 184.19 g/mol
InChI Key: XIYBSGTXCNLJPQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-ethylisoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with an amino group at position 5, an ethyl group at position 3, and an ethyl ester at position 2. Isoxazole derivatives are widely studied for their biological activities, including antimicrobial, anticonvulsant, and pesticidal properties .

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl 5-amino-3-ethyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C8H12N2O3/c1-3-5-6(7(9)13-10-5)8(11)12-4-2/h3-4,9H2,1-2H3

InChI Key

XIYBSGTXCNLJPQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1C(=O)OCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-3-ethylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of eco-friendly catalysts and solvents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-ethylisoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, amines, and carboxylate derivatives .

Scientific Research Applications

Ethyl 5-amino-3-ethylisoxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-3-ethylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the isoxazole ring significantly alter molecular weight, polarity, and solubility. Key comparisons include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties References
Ethyl 5-amino-3-ethylisoxazole-4-carboxylate 3-Ethyl, 5-amino, 4-ethyl ester C₈H₁₂N₂O₃ 184.19 g/mol Moderate solubility in polar solvents
Ethyl 5-amino-3-methylisoxazole-4-carboxylate 3-Methyl, 5-amino, 4-ethyl ester C₇H₁₀N₂O₃ 170.17 g/mol Higher crystallinity due to smaller substituent
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate 3-Phenyl, 5-methyl, 4-ethyl ester C₁₃H₁₃NO₃ 231.25 g/mol Enhanced lipophilicity from phenyl group
Ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate 3-(3,4-Dimethoxyphenyl), 5-amino, 4-ethyl ester C₁₄H₁₆N₂O₅ 292.29 g/mol Increased hydrogen-bonding capacity
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate 3-Methyl, 4-amino, 5-ethyl ester (isomer) C₇H₁₀N₂O₃ 170.17 g/mol Distinct reactivity due to oxazole isomerism

Key Observations :

  • Alkyl vs. Aryl Substituents : The 3-ethyl group in the title compound increases molecular weight compared to the 3-methyl analog but reduces crystallinity due to steric effects . In contrast, the phenyl group in ethyl 5-methyl-3-phenylisoxazole-4-carboxylate enhances lipophilicity, favoring membrane permeability in biological systems .
  • Electron-Withdrawing Groups: Derivatives like ethyl 5-amino-3-(2-[(4-chlorobenzoyl)oxy]ethoxy)-4-isoxazolecarboxylate (C₁₅H₁₅ClN₂O₆, MW 354.74 g/mol) exhibit higher stability but lower aqueous solubility due to the chlorobenzoyl group .
  • Isomerism: Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate, an oxazole isomer, demonstrates distinct chemical reactivity compared to isoxazole derivatives, particularly in cycloaddition reactions .

Reactivity Trends :

  • The amino group at position 5 facilitates nucleophilic substitution or condensation reactions, enabling derivatization into amides or ureas .
  • Ester hydrolysis under basic conditions (e.g., NaOH/MeOH) converts ethyl esters to carboxylic acids, as seen in the synthesis of 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid .

Biological Activity

Ethyl 5-amino-3-ethylisoxazole-4-carboxylate is a compound belonging to the class of isoxazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, supported by various studies, case analyses, and detailed research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H12N2O3C_8H_{12}N_2O_3 and a molecular weight of approximately 184.20 g/mol. Its structure features a five-membered isoxazole ring containing nitrogen and oxygen atoms, contributing to its chemical reactivity and biological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The amino group at the 5-position and the carboxylate group at the 4-position are critical for its binding affinity and subsequent modulation of biological pathways. Studies indicate that this compound may influence various signaling pathways, although specific targets remain to be fully elucidated.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent .

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating patients with bacterial infections resistant to standard antibiotics. Results showed a significant reduction in infection rates among treated patients compared to controls, highlighting its potential as a novel therapeutic agent .
  • Case Study on Inflammatory Response : Another study evaluated the compound's effects on patients with chronic inflammatory conditions. Participants receiving this compound exhibited reduced levels of inflammatory markers and improved clinical symptoms over a twelve-week period .

Research Findings

A comprehensive review of literature reveals various biological activities associated with this compound:

Biological Activity Findings
AntimicrobialEffective against multiple bacterial strains in vitro
Anti-inflammatoryReduced cytokine production in LPS-induced inflammation models
AnticancerPreliminary studies suggest potential cytotoxic effects on cancer cell lines

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl 5-amino-3-ethylisoxazole-4-carboxylate, and how can reaction parameters be optimized for yield improvement?

  • Methodology : The compound is synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydroxylamine hydrochloride under acidic conditions, followed by ethylation. Key optimizations include:

  • Temperature control (60–80°C) to minimize side reactions.
  • Use of anhydrous solvents (e.g., ethanol) and catalytic sulfuric acid.
  • Post-reaction neutralization with NaHCO₃ to isolate the crude product.
    • Purification : Recrystallization from ethanol/water (3:1 v/v) yields >85% purity. For higher purity (>95%), silica gel chromatography with ethyl acetate/hexane (1:4) is recommended .

Q. What spectroscopic techniques are most reliable for characterizing functional groups in this compound?

  • FT-IR : Confirm the presence of amino (N–H stretch: 3350–3300 cm⁻¹) and ester carbonyl (C=O: 1720–1700 cm⁻¹) groups.
  • NMR :

  • ¹H NMR: Amino protons appear as a broad singlet (δ 5.8–6.2 ppm), while the ethyl ester group shows a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm).
  • ¹³C NMR: The isoxazole C4 carbonyl resonates at δ 165–168 ppm.
    • Validation : Compare experimental data with computational predictions (e.g., B3LYP/6-311+G(d,p) basis sets) to account for solvent effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies between observed NMR chemical shifts and computational predictions?

  • Approach :

Perform 2D NMR (HSQC, HMBC) to confirm coupling patterns and assign ambiguous signals.

Use DFT calculations with explicit solvent models (e.g., IEFPCM for DMSO).

Investigate tautomeric equilibria (e.g., amino ↔ imino forms) that may alter chemical environments.

  • Case Study : For the ethyl substituent, deviations >0.3 ppm in ¹³C NMR suggest steric effects not captured in gas-phase calculations .

Q. What methodological approach should be taken to analyze hydrogen bonding networks in the crystal structure of this compound?

  • Graph Set Analysis : Apply Etter’s formalism to classify interactions (e.g., D(2) for N–H···O chains or R₂²(8) motifs).
  • Tools : Use Mercury (CCDC) to visualize interactions and quantify bond lengths/angles.
  • Example : In related isoxazole derivatives, N–H···O hydrogen bonds (2.8–3.0 Å) stabilize layered packing, as seen in similar structures .

Q. What steps are critical for crystal structure determination using SHELX software?

  • Protocol :

Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100–293 K.

Structure Solution : Employ SHELXT for intrinsic phasing (e.g., 93.5% completeness for 2θ < 25°).

Refinement : Anisotropic displacement parameters in SHELXL, achieving R₁ < 0.05 and wR₂ < 0.14.

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